molecular formula C23H19BrN2O B15081186 5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15081186
M. Wt: 419.3 g/mol
InChI Key: XSGYHOUEGCHLDK-UHFFFAOYSA-N
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Description

4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C22H17BrN2O. This compound is known for its unique structural features, which include a bromophenyl group and a tolyl group attached to a dihydro-oxa-diaza-cyclopenta-naphthalene core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multiple steps, starting with the preparation of key intermediates such as 4-bromophenylboronic acid and p-tolylboronic acid. These intermediates are then subjected to Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes under mild conditions . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and toluene. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is unique due to its combination of bromophenyl and tolyl groups attached to a dihydro-oxa-diaza-cyclopenta-naphthalene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

Molecular Formula

C23H19BrN2O

Molecular Weight

419.3 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19BrN2O/c1-15-6-8-16(9-7-15)20-14-21-19-4-2-3-5-22(19)27-23(26(21)25-20)17-10-12-18(24)13-11-17/h2-13,21,23H,14H2,1H3

InChI Key

XSGYHOUEGCHLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)Br

Origin of Product

United States

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